molecular formula C21H23N5O2 B2608770 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea CAS No. 946303-53-3

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea

Cat. No. B2608770
CAS RN: 946303-53-3
M. Wt: 377.448
InChI Key: UTRYBSQDBBLLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea, also known as ETP-46321, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Pyrimidine Derivatives Synthesis

Pyrimidine derivatives, such as those involving reactions with phenyl isocyanate and phenyl isothiocyanate, show significant relevance in medicinal chemistry and drug development. For instance, the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate results in products like 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea, showcasing the versatility of pyrimidine compounds in synthesizing diverse chemical structures with potential biological activity (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).

Phototransformation Studies

Research on chlorimuron-ethyl, a chemical related to pyrimidine derivatives, underlines the importance of understanding the environmental fate and transformation of such compounds. Studies on chlorimuron-ethyl's stability in various pH conditions and its rapid photodegradation in aqueous solution offer insights into the design and development of more environmentally friendly agrochemicals. The identification of photoproducts like N-(4-methoxy-6-chloropyrimidin-2-yl)methyl urea emphasizes the need for comprehensive studies on the environmental impact of these chemicals (P. Choudhury, P. Dureja, 1996).

Anticancer Activity

The synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas for their enzyme inhibition and anticancer properties highlight the potential therapeutic applications of these compounds. By altering the substituents on the urea moiety, researchers aim to optimize the biological activity and specificity of these molecules against cancer targets, underscoring the importance of chemical diversity in drug discovery (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).

Antibacterial Activity

The development of new 4-(1-naphthyl)-6-arylpyrimidin-2-(1H)-ones through direct synthesis from 2-amino-4-(1-naphthyl)-6-arylpyrimidines or from 1-(1-naphthyl)-3-arylprop-2-en-1-ones in alcohol solutions containing urea signifies the ongoing search for novel antimicrobial agents. These compounds' significant in vitro antimicrobial activity against several standard strains highlights their potential as leads for developing new antibacterial drugs (K. Vijayaramalingam, S. Chandrasekaran, S. Nagarajan, 2007).

properties

IUPAC Name

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-4-28-20-13-19(22-15(3)23-20)24-16-9-11-18(12-10-16)26-21(27)25-17-7-5-14(2)6-8-17/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRYBSQDBBLLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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